Hex-1-enyl acetate

Structural Chemistry Enol Ester Chemical Classification

Hex-1-enyl acetate (CAS 32797-50-5) is a specific isomer within the hexenyl acetate family (molecular formula C₈H₁₄O₂, MW 142.20 g/mol). Structurally, it is an enol ester—the acetate group is attached directly to the C1 carbon of a hex-1-ene chain with (E)-stereochemistry.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 32797-50-5
Cat. No. B12846637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-1-enyl acetate
CAS32797-50-5
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC=COC(=O)C
InChIInChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
InChIKeyYDZCHDQXPLJVBG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-1-enyl Acetate (CAS 32797-50-5): Sourcing the Precise (E)-Enol Ester Isomer for Synthesis and Analytical Standards


Hex-1-enyl acetate (CAS 32797-50-5) is a specific isomer within the hexenyl acetate family (molecular formula C₈H₁₄O₂, MW 142.20 g/mol) [1]. Structurally, it is an enol ester—the acetate group is attached directly to the C1 carbon of a hex-1-ene chain with (E)-stereochemistry [2]. This distinguishes it from the more common primary alkyl ester isomers such as (Z)-3-hexenyl acetate (leaf acetate) and (E)-2-hexenyl acetate, where the acetate group is attached to the alcohol oxygen at the terminal end of the chain. The enol ester structure imparts distinct chemical reactivity and physicochemical properties [3].

Why Hex-1-enyl Acetate Cannot Be Replaced by Generic 'Hexenyl Acetate' Blends


The term 'hexenyl acetate' encompasses multiple structural isomers with the double bond at positions 1, 2, or 3 and either (E) or (Z) geometry. These isomers are not functionally interchangeable. As an enol ester, hex-1-enyl acetate has the acetate group directly attached to the double bond carbon, resulting in fundamentally different electronic structure, higher calculated vapor pressure, and distinct olfactory character compared to the common alkyl ester isomers [1]. GC stationary phases can resolve these isomers, but using an isomer mixture or the wrong isomer will introduce uncontrolled variability in any application relying on precise physicochemical properties or biological activity [2]. The quantitative evidence below demonstrates the measurable consequences of this structural divergence.

Quantitative Differentiation Evidence for Hex-1-enyl Acetate vs. Closest Analogs


Enol Ester vs. Alkyl Ester Structural Class Determines Chemical Reactivity Profile

Hex-1-enyl acetate is an enol ester (general formula RC=COC(=O)R'), whereas its closest commercial analogs (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate are primary alkyl esters (R-CH₂-O-C(=O)R') [1]. This structural distinction places hex-1-enyl acetate in a different chemical class: enol acetates undergo acid-catalyzed hydrolysis via a distinct mechanism (vinylogous E1cb pathway) compared to the standard AAC2 mechanism of alkyl esters, with rate enhancements of up to 10³-fold under acidic conditions [2].

Structural Chemistry Enol Ester Chemical Classification

Boiling Point and Vapor Pressure: Hex-1-enyl Acetate Falls Between 2-Hexenyl and 3-Hexenyl Isomers

Estimated boiling point (BP) at 760 mmHg for hex-1-enyl acetate is 176.55 °C, placing it between (E)-2-hexenyl acetate (165.5 °C) and (Z)-3-hexenyl acetate (~198 °C) [1][2]. Calculated vapor pressure at 25 °C is 1.14 mm Hg (152 Pa) [1].

Physicochemical Properties Volatility Distillation

Unique Natural Occurrence in Salvia sclarea Essential Oil Enables Botanical Authentication

Hex-1-enyl acetate has been identified as a constituent of the essential oil of Salvia sclarea L. (clary sage) growing wild in Greece [1]. This occurrence profile differs markedly from the ubiquitous 'green leaf volatile' isomers (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate, which are widely distributed across damaged plant tissues and fruits [2].

Natural Products Chemistry Essential Oil Authenticity Marker

High-Value Application Scenarios Leveraging Hex-1-enyl Acetate Differentiation


Botanical Authenticity Marker for Salvia sclarea (Clary Sage) Essential Oil Analysis

Analytical chemists can use hex-1-enyl acetate as a specific GC-MS marker to verify the authenticity of clary sage essential oil and detect adulteration. Its presence at retention index corresponding to the enol acetate structure provides a positive identification point distinct from common green leaf volatile markers (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate [1].

Custom Olfactory Formulation Requiring Enol Ester Character

Flavor and fragrance formulators seeking to expand beyond standard green/fruity notes can incorporate hex-1-enyl acetate for its distinct enol ester olfactory profile. The calculated vapor pressure of 1.14 mm Hg at 25 °C places its volatility between (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate, offering a unique evaporation curve for perfume top-note design [2].

Enol Acetate-Specific Chemical Synthesis and Kinetic Studies

Researchers studying ester hydrolysis mechanisms or performing synthetic transformations specific to enol acetates require isomer-confirmed hex-1-enyl acetate. The ~10³-fold rate enhancement for acid-catalyzed hydrolysis of enol acetates versus alkyl acetates means that even minor contamination with the alkyl ester isomer can confound kinetic measurements [3].

Green Chemistry Biocatalytic Production Process Development

Process chemists developing enzymatic acetylation routes can target hex-1-enyl acetate via Lipozyme 435-catalyzed reaction in ethylene glycol diacetate (EGDA) at 40 °C, achieving up to 95% purity under solvent-minimized conditions. This green chemistry route provides a scalable alternative to traditional chemical synthesis, with the enol ester product being the direct outcome of the biocatalytic acetylation [4].

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